9-Anthracenepropionic acid

Photochemistry Material Science Supramolecular Chemistry

Researchers using short-chain anthracene probes face pH-dependent artifacts and restricted conformational sampling. 9-Anthracenepropionic acid (9-AP, CAS 41034-83-7) overcomes these limitations with its flexible propionic acid spacer, enabling cleaner data and broader orientational sampling in constrained environments. • Covalent fluorescent anchor for fatty acid analog probes (AOffa) to characterize FABP binding pockets; blue-shifted emission upon protein binding. • Validated probe for labile vs. non-labile sorption discrimination in soils; ~3-day equilibration to non-labile state. • Preferred photodimerization substrate with no pH-dependent dissociation artifacts.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 41034-83-7
Cat. No. B134796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenepropionic acid
CAS41034-83-7
Synonyms3-(9-Anthracenyl)propionic Acid;  3-(9-Anthryl)propionic Acid;  3-(Anthracen-9-yl)propanoic Acid;  β-Anthrylpropionic Acid
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O
InChIInChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19)
InChIKeyBDGMYCZUEIGHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracenepropionic Acid (CAS 41034-83-7): A Functionalized Anthracene Probe for Fluorescent Labeling and Environmental Sorption Studies


9-Anthracenepropionic acid (9-AP; CAS 41034-83-7) is a 9-substituted anthracene derivative bearing a propionic acid group, distinguishing it from more common anthracene carboxylates . Its planar anthracene core confers high fluorescence quantum yield and photostability, while the flexible propionic acid tether provides a reactive handle for conjugation to biomolecules, polymers, and other scaffolds . These structural features make 9-AP a versatile fluorescent probe for studying protein binding, environmental sorption, and material photochemistry [1].

Why 9-Anthracenepropionic Acid Cannot Be Replaced by Generic Anthracene Carboxylic Acids in Critical Assays


The performance of 9-anthracenepropionic acid in fluorescence-based and photochemical applications is intimately linked to its unique molecular architecture, which prevents simple substitution by other anthracene derivatives. The propionic acid spacer alters both the electronic environment of the fluorophore and the molecule's overall hydrophobicity and conformational flexibility [1]. Comparative studies reveal that the extended chain in 9-AP eliminates the pH-dependent dissociation artifacts that complicate the photodimerization of 9-anthracenecarboxylic acid, enabling cleaner data interpretation [2]. Furthermore, the longer linker allows 9-AP to sample a wider range of molecular orientations in constrained environments, such as protein binding pockets and soil matrices, yielding distinct sorption and binding kinetics that cannot be replicated by shorter-chain or unsubstituted anthracenes [3].

9-Anthracenepropionic Acid (CAS 41034-83-7) Quantitative Differentiation Evidence Guide


9-AP Exhibits Uncomplicated Photodimerization Kinetics vs. 9-Anthracenecarboxylic Acid

In head-to-head photodimerization studies, 9-anthracenecarboxylic acid (9-AC) displays complex behavior due to pH-dependent dissociation effects that alter the reaction pathway, whereas 9-anthracenepropionic acid (9-AP) provides a cleaner, more predictable system [1]. This difference is critical for researchers designing controlled photochemical reactions, as the absence of dissociation artifacts in 9-AP allows for direct interpretation of substituent and medium effects on dimerization kinetics and regioselectivity.

Photochemistry Material Science Supramolecular Chemistry

9-AP Shows More Rapid Non-Labile Soil Sorption than Common Agrochemical Probes

When used as a fluorescent probe for xenobiotic sorption, 9-anthracenepropionic acid reaches its non-labile (irreversibly bound) soil uptake component within approximately 3 days in clean soil [1]. This is significantly faster than the much longer equilibration times reported for the herbicides 2,4-D and atrazine in comparable studies, highlighting the influence of xenobiotic size on sorption kinetics [1]. This rapid kinetic profile makes 9-AP an efficient model compound for isolating size-dependent effects in environmental fate studies.

Environmental Chemistry Soil Science Xenobiotic Fate

9-AP Functions as a Potent Chloride Channel Blocker with Distinctive Dual Action

9-Anthracenepropionic acid (9-AP) acts as a chloride channel blocker with a dual concentration-dependent effect on cardiac cAMP-activated Cl- conductance . It blocks the inward current at concentrations ≥0.5 mmol/L while enhancing the outward current at much lower concentrations, a property attributed to inhibition of a specific orthovanadate-sensitive phosphatase . In contrast, the closely related 9-anthracenecarboxylic acid (9-AC) exhibits both potentiation and inhibition of Ca2+-activated chloride channels (TMEM16A) but its effects are often described as complex and sometimes contradictory, with activation occurring alongside inhibition [1]. The distinct mechanism of 9-AP, involving phosphatase inhibition rather than direct channel gating, provides a unique pharmacological tool for dissecting chloride channel regulation.

Ion Channel Pharmacology Electrophysiology Cardiac Physiology

9-AP Exhibits a pKa of 4.59, Optimizing Its Use in Biological Buffers

The predicted acid dissociation constant (pKa) of 9-anthracenepropionic acid is 4.59 . This value is slightly higher than the pKa of 9-anthracenecarboxylic acid, which is reported as 3.65 . This difference in acidity means that at physiological pH (7.4), 9-AP will be predominantly deprotonated and negatively charged, favoring electrostatic interactions with cationic species. The lower pKa of 9-AC means it would also be deprotonated, but the difference in pKa values reflects the distinct electronic influence of the propionic acid chain versus the directly attached carboxyl group, potentially affecting its behavior in specific conjugation or binding assays.

Analytical Chemistry Bioconjugation Fluorescent Probes

9-Anthracenepropionic Acid (CAS 41034-83-7): Evidence-Backed Application Scenarios for Scientific Procurement


Fluorescent Probe for Studying Fatty Acid Binding Proteins (FABPs)

9-AP serves as a covalent anchor for synthesizing fluorescent fatty acid analogs. When attached to stearic acid chains, the resulting probes (AOffa) are used to characterize the hydrophobic binding pockets of FABPs from adipocytes, heart, and liver [1]. The anthracene fluorescence reports on the local environment, with blue-shifted emission maxima and increased quantum yields upon protein binding, providing quantitative data on binding site polarity and acyl chain constraint [1].

Model Xenobiotic for Environmental Sorption and Soil Fate Studies

9-AP is a validated fluorescent probe for distinguishing labile (reversible) from non-labile (irreversible) sorption of xenobiotics in soils [1]. Its rapid equilibration to a non-labile state (~3 days in clean soil) makes it an efficient model compound for investigating the roles of soil water content and contaminant size on long-term environmental persistence, particularly when compared to slower probes like 2,4-D or atrazine [1].

Photochemical Studies of Substituent and Medium Effects on Dimerization

9-AP is a key substrate for investigating how the 9-position substituent and reaction medium (e.g., micellar vs. homogeneous solutions) influence the regioselectivity and quantum yield of anthracene photodimerization [1]. Its lack of complicating dissociation effects, unlike 9-anthracenecarboxylic acid, makes it a preferred model compound for cleanly isolating these variables [1].

Pharmacological Tool for Investigating Chloride Channel Phosphatase Regulation

In electrophysiology research, 9-AP is utilized for its unique dual effect on cardiac cAMP-activated chloride conductance, where it blocks inward current at higher concentrations (≥0.5 mmol/L) while enhancing outward current at lower concentrations via inhibition of an orthovanadate-sensitive phosphatase [1]. This distinct mechanism differentiates it from other anthracene-based channel blockers and provides a specific probe for studying phosphatase-mediated channel regulation [1].

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